molecular formula C24H18N4O3 B2566518 6-methoxy-1-(4-methylphenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901265-62-1

6-methoxy-1-(4-methylphenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2566518
CAS No.: 901265-62-1
M. Wt: 410.433
InChI Key: FBFDYKNEGFETSU-UHFFFAOYSA-N
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Description

6-Methoxy-1-(4-methylphenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a polycyclic heterocyclic compound featuring a pyrazoloquinoline core with three distinct substituents:

  • 6-Methoxy group: Enhances solubility and modulates electronic properties.
  • 1-(4-Methylphenyl): A hydrophobic substituent influencing steric interactions.
  • 3-(4-Nitrophenyl): A strong electron-withdrawing group critical for bioactivity.

This compound belongs to the pyrazolo[4,3-c]quinoline family, known for anti-inflammatory, anticancer, and antiviral applications . Its synthesis typically involves Claisen-Schmidt condensations or cyclization reactions (e.g., reductive cyclization of nitro precursors) .

Properties

IUPAC Name

6-methoxy-1-(4-methylphenyl)-3-(4-nitrophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O3/c1-15-6-10-17(11-7-15)27-24-19-4-3-5-21(31-2)23(19)25-14-20(24)22(26-27)16-8-12-18(13-9-16)28(29)30/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFDYKNEGFETSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=C(C=C5)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Methoxy-1-(4-methylphenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a compound of significant interest due to its potential biological activities. This pyrazoloquinoline derivative has been studied for various pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. This article synthesizes research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure with a pyrazoloquinoline core, which is known for its diverse biological activities. The presence of methoxy and nitro groups enhances its reactivity and interaction with biological targets.

Property Value
Molecular FormulaC19H18N4O2
Molecular Weight342.37 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antioxidant Activity

Research indicates that derivatives of pyrazoloquinoline exhibit strong antioxidant properties. In molecular docking studies, the compound showed a high binding affinity to enzymes involved in oxidative stress pathways, suggesting that it could mitigate oxidative damage in cells .

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory activity by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. It was found to reduce levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Anticancer Properties

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the inhibition of specific kinases that are crucial for cancer cell survival and proliferation .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.
  • Receptor Modulation : It may also modulate receptor activity, influencing cellular responses to external stimuli.
  • Oxidative Stress Reduction : By scavenging free radicals, it protects cells from oxidative damage.

Study 1: Antioxidant and Anti-inflammatory Properties

A study investigated the antioxidant capacity of several pyrazoloquinoline derivatives, including the target compound. Results showed that it significantly reduced reactive oxygen species (ROS) levels and inhibited the expression of inducible nitric oxide synthase (iNOS) in LPS-stimulated macrophages. These findings suggest its potential for treating inflammatory diseases .

Study 2: Anticancer Activity

In another study, the compound was tested against multiple cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549). The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those observed for standard chemotherapeutics. The study concluded that the compound could serve as a lead candidate for further drug development in oncology .

Comparison with Similar Compounds

Key Observations :

  • Nitro vs. Amino Groups: The target’s 3-(4-nitrophenyl) substituent contrasts with amino groups in compounds 2i and 2m.
  • Positional Isomerism: Swapping substituents between positions 1 and 3 (e.g., 3-(4-CH₃Ph)-1-Ph vs. target’s 1-(4-CH₃Ph)-3-(4-NO₂Ph)) alters steric and electronic profiles, impacting bioactivity .
  • Fluorine and Methoxy : The 8-fluoro analog () shows how halogenation and methoxy positioning affect cell permeability and metabolic stability .

Physicochemical Properties

  • Molecular Weight: The target compound (MW ≈ 430.85) is heavier than amino derivatives (e.g., 2i: MW ~350), affecting pharmacokinetics .
  • Solubility : The nitro group reduces aqueous solubility compared to hydroxy or carboxylic acid substituents (e.g., 2m) .

Structure-Activity Relationship (SAR) Insights

  • Nitro Group : Critical for strong enzyme inhibition but may increase toxicity risks.
  • Methoxy Position : 6-Methoxy improves solubility without steric hindrance, unlike bulkier substituents.
  • Aryl Flexibility : 4-Methylphenyl at position 1 balances hydrophobicity and steric bulk, optimizing membrane penetration .

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